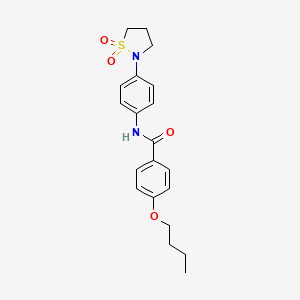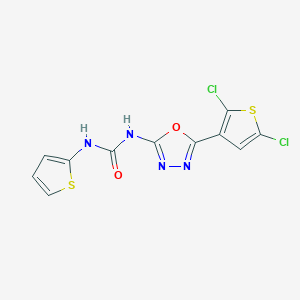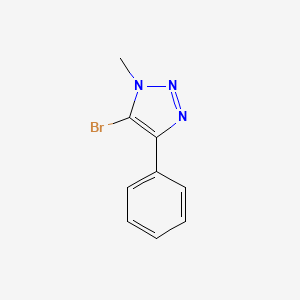
(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Activities
Studies have demonstrated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives in vivo. These compounds, synthesized from various amines, exhibited significant reduction in tumor volume and cell number, prolonging the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects suggest potential as candidates for anticancer therapy (Chandrappa et al., 2010). Additionally, derivatives evaluated for cytotoxicity against human leukemia cells showed moderate to strong antiproliferative activity, indicating their potential in cancer treatment (Chandrappa et al., 2009).
Antifungal and Antibacterial Properties
Rhodanineacetic acid derivatives have been explored for their antifungal and antibacterial properties. Some derivatives exhibited potent antifungal activity against a selection of fungal species, providing a basis for developing new antifungal agents (Doležel et al., 2009). Additionally, a series of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based derivatives showed activity against mycobacteria, including Mycobacterium tuberculosis, suggesting their use in treating bacterial infections (Krátký et al., 2017).
Aldose Reductase Inhibition
Research into (4-oxo-2-thioxothiazolidin-3-yl)acetic acids has identified these compounds as potent and selective aldose reductase inhibitors, highlighting their therapeutic potential in managing complications related to diabetes. One derivative was identified as significantly more potent than the clinically used epalrestat, underscoring the potential for developing new treatments for diabetic complications (Kučerová-Chlupáčová et al., 2020).
Photovoltaic Applications
The exploration of triazatruxene-based donor materials incorporating rhodanine-3-acetic acid derivatives for organic solar cells has shown promising photovoltaic parameters. These studies suggest that structural modifications to the acceptor moiety can significantly impact the efficiency and performance of photovoltaic compounds, indicating a promising avenue for the development of advanced materials for solar energy conversion (Khan et al., 2019).
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-10-2-4-11(5-3-10)13-7-6-12(22-13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBPWXQEYXKREL-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


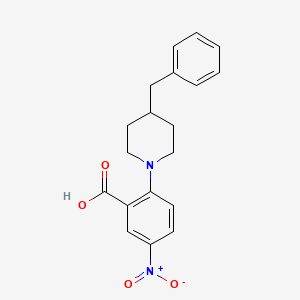
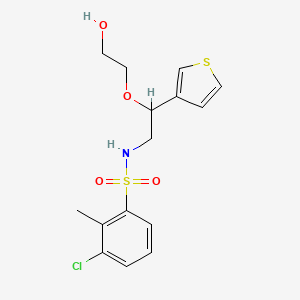
![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)
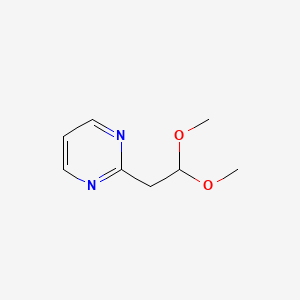
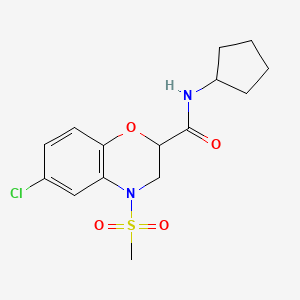
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2755910.png)
